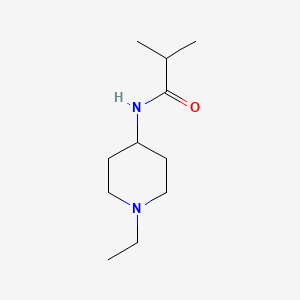

N-(1-ethylpiperidin-4-yl)-2-methylpropanamide

Description

Contextualization within Amide and Piperidine (B6355638) Chemistry Research

N-(1-ethylpiperidin-4-yl)-2-methylpropanamide is structurally defined by a piperidine ring and an amide functional group. The piperidine moiety, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. ijnrd.orgajchem-a.com The prevalence of the piperidine ring is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to a molecule. ijnrd.org Methods for the synthesis of piperidine derivatives are diverse and well-established, ranging from the reduction of pyridine (B92270) precursors to various cyclization reactions. organic-chemistry.orgnih.gov

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is another cornerstone of organic and biological chemistry. Amides are relatively stable functional groups and are integral to the structure of peptides and proteins. The synthesis of amides is a fundamental transformation in organic chemistry, with numerous established methods for their formation. nih.govresearchgate.net The combination of the piperidine ring and the amide linkage in this compound creates a molecule with a specific three-dimensional shape and chemical properties that can be explored for various applications.

Significance of the this compound Scaffold in Medicinal Chemistry and Chemical Biology

The structural scaffold of this compound, which combines an N-substituted piperidine with an amide side chain, is a recurring motif in medicinal chemistry. Piperidine-containing compounds are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. ijnrd.org The specific substitution pattern on the piperidine nitrogen and the nature of the amide group can be systematically varied to modulate the compound's affinity and selectivity for different biological targets. nih.gov

For instance, numerous N-substituted piperidine amides have been investigated for their potential as therapeutic agents. researchgate.net The ethyl group on the piperidine nitrogen of the target compound can influence its basicity and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The 2-methylpropanamide side chain provides a specific steric and electronic environment that can be crucial for molecular recognition by a biological receptor.

Overview of Research Trajectories for this compound and Related Analogs

While specific research on this compound is limited, the research trajectories for analogous compounds offer valuable insights into its potential areas of investigation. The primary research direction for such compounds lies in the field of drug discovery and development. ajchem-a.com

Future research on this compound and its analogs could focus on several key areas:

Synthesis of Analog Libraries: The synthesis of a library of analogs with variations in the N-alkyl group of the piperidine and modifications to the amide side chain would be a crucial first step. acgpubs.org This would allow for a systematic exploration of the structure-activity relationship (SAR).

Biological Screening: These analogs would then be screened against a panel of biological targets to identify any potential therapeutic activities. Given the prevalence of the piperidine scaffold in neuropharmacology, targets within the central nervous system would be of particular interest.

Computational Modeling: Molecular modeling and docking studies could be employed to predict the binding modes of these compounds to various receptors and enzymes, guiding the design of more potent and selective analogs.

The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel chemical probes and potential drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-ethylpiperidin-4-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-4-13-7-5-10(6-8-13)12-11(14)9(2)3/h9-10H,4-8H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZLHJRKSDTYEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 1 Ethylpiperidin 4 Yl 2 Methylpropanamide

Retrosynthetic Analysis of N-(1-ethylpiperidin-4-yl)-2-methylpropanamide

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the amide bond, a common and reliable disconnection point. amazonaws.com This leads to two key synthons: an N-substituted 4-aminopiperidine (B84694) derivative and an acyl cation equivalent.

This initial disconnection suggests that the target molecule can be synthesized from 4-amino-1-ethylpiperidine and an activated form of isobutyric acid, such as isobutyryl chloride. Further retrosynthetic analysis of 4-amino-1-ethylpiperidine points to two potential disconnections: the C-N bond of the ethyl group or the C-N bond of the amino group. The more practical disconnection is at the ethyl group, leading back to 4-aminopiperidine, a readily available starting material. The ethyl group can be introduced via an alkylation reaction.

Established and Novel Synthetic Routes

The synthesis of this compound can be achieved through various established routes, primarily involving the formation of the amide bond and the alkylation of the piperidine (B6355638) nitrogen.

Multi-step Synthesis Approaches

A common multi-step approach begins with a protected form of 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-AP). The synthesis can proceed via two main pathways:

Pathway A: Amide formation followed by N-alkylation. In this route, the protected 4-aminopiperidine is first acylated with isobutyryl chloride or isobutyric acid using a coupling agent. The resulting Boc-protected amide is then deprotected under acidic conditions to yield N-(piperidin-4-yl)-2-methylpropanamide. The final step is the N-alkylation of the piperidine nitrogen with an ethylating agent like ethyl iodide or through reductive amination with acetaldehyde (B116499) and a reducing agent. nih.gov

Pathway B: N-alkylation followed by amide formation. Alternatively, the Boc-protected 4-aminopiperidine can first be N-alkylated. However, direct alkylation of the piperidine nitrogen in the presence of the Boc group can be challenging. A more common approach is to start with 1-ethyl-4-piperidone. Reductive amination of the ketone with ammonia (B1221849) or a suitable nitrogen source would yield 4-amino-1-ethylpiperidine. mdpi.com This intermediate is then acylated with isobutyryl chloride to form the final product.

Coupling Reactions for Amide Bond Formation

The formation of the amide bond is a critical step in the synthesis. While the use of acyl chlorides is effective, direct coupling of a carboxylic acid (isobutyric acid) with the amine (4-amino-1-ethylpiperidine) is often preferred under milder conditions. luxembourg-bio.com This is typically achieved using a variety of coupling reagents that activate the carboxylic acid. luxembourg-bio.comunimi.it

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization in chiral systems. luxembourg-bio.comnih.gov Other modern coupling reagents include uronium salts like HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and phosphonium (B103445) salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.govscribd.com The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity. researchgate.net

| Coupling Agent | Typical Solvent | Base | Key Features |

|---|---|---|---|

| DCC/HOBt | DCM, DMF | DIPEA, TEA | Cost-effective, but produces insoluble urea (B33335) byproduct. |

| HBTU | DMF, NMP | DIPEA, TEA | High efficiency, rapid reaction times. |

| CDI | THF, DCM | None required | Forms an acylimidazole intermediate; byproduct is gaseous CO2. scribd.com |

Alkylation Strategies for N-Substituted Piperidines

The introduction of the ethyl group onto the piperidine nitrogen is another key transformation. Two primary strategies are employed for this purpose:

Reductive Amination: This is a versatile method that can be used to introduce the ethyl group. Starting from a precursor like 4-amino-1-Boc-piperidine, the Boc group is removed, and the resulting secondary amine is reacted with acetaldehyde in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. nih.govmdpi.com STAB is often preferred due to its milder nature and selectivity. mdpi.com

Direct N-Alkylation: This method involves the reaction of a secondary piperidine (e.g., N-(piperidin-4-yl)-2-methylpropanamide) with an alkylating agent such as ethyl iodide or ethyl bromide in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov Common bases include potassium carbonate or triethylamine.

| Method | Reactants | Reducing Agent/Base | Advantages |

|---|---|---|---|

| Reductive Amination | Piperidine, Acetaldehyde | Sodium Triacetoxyborohydride | Mild conditions, high yields. mdpi.com |

| Direct Alkylation | Piperidine, Ethyl Iodide | Potassium Carbonate | Simple procedure, readily available reagents. |

Stereoselective Synthesis Considerations

While this compound itself is an achiral molecule, stereoselective synthesis becomes crucial for derivatives of substituted piperidines that contain chiral centers. The piperidine ring is a common motif in many biologically active compounds, and their stereochemistry often dictates their pharmacological activity. rsc.orgajchem-a.com

Methods for the stereoselective synthesis of substituted piperidines include:

Hydrogenation of substituted pyridine (B92270) precursors using chiral catalysts. nih.gov

Asymmetric Mannich-type reactions to construct the piperidine ring with high stereocontrol. rsc.org

Gold-catalyzed cyclization reactions of appropriately substituted amino-alkynes. nih.gov

Enantioselective dearomatization of pyridines followed by reduction. acs.org

Although not directly applicable to the synthesis of the achiral target compound, these methodologies are vital for the synthesis of more complex, chiral analogs.

Purification and Isolation Techniques

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are employed for the purification of this compound and its intermediates.

Extraction: After the reaction is complete, a liquid-liquid extraction is typically performed to separate the product from inorganic salts and water-soluble impurities. The choice of solvent depends on the polarity of the product.

Column Chromatography: This is a widely used technique for purifying organic compounds. chemrevlett.com For a moderately polar compound like the target amide, silica (B1680970) gel is a suitable stationary phase, and a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate) is used as the mobile phase. The polarity of the eluent is gradually increased to elute the product from the column.

Crystallization: If the final product is a solid, crystallization can be an effective method for purification. chemrevlett.com The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. chemrevlett.com Common solvents for the crystallization of piperidine derivatives include ethanol, methanol, or mixtures like benzene-petroleum ether. chemrevlett.com

Distillation: For liquid products or intermediates, distillation can be used for purification if the compound is thermally stable and has a suitable boiling point.

The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chromatographic Methods

Flash column chromatography is a primary technique for the purification of piperidine derivatives and amides. rsc.orgnih.gov The separation is based on the differential adsorption of the compound and impurities on a stationary phase, typically silica gel, while a mobile phase facilitates elution. rsc.org For compounds with structural similarities, such as N-substituted piperidinyl amides, specific solvent systems are effective. google.comptfarm.pl The selection of the eluent is crucial for achieving optimal separation.

A common approach involves using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For instance, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is frequently used. rsc.org The polarity of the solvent system is adjusted to ensure the target compound has a suitable retention factor (Rf) for effective separation.

Table 1: Typical Column Chromatography Conditions for Piperidine Amide Purification

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 (40–63 μm) | rsc.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient | rsc.org |

| Dichloromethane/Methanol mixture | ptfarm.pl |

| Detection | Thin-Layer Chromatography (TLC) with UV light or staining agents | |

Crystallization Techniques

Crystallization is a fundamental method for purifying solid organic compounds to obtain materials of high purity, often in a crystalline form suitable for further analysis like X-ray diffraction. nih.govchemrevlett.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution. chemrevlett.com

The choice of solvent is paramount for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For piperidine-based compounds, polar solvents are often effective. Recrystallization from hot ethanol, methanol, or acetone (B3395972) has been successfully reported for various piperidine derivatives. nih.govchemrevlett.com In cases where a single solvent is not ideal, a solvent-antisolvent system may be employed.

Table 2: Common Solvents for Crystallization of Piperidine Derivatives

| Solvent | Application Notes | Reference |

|---|---|---|

| Ethanol | Widely used for piperidin-4-one precursors and derivatives. chemrevlett.com | |

| Methanol | Effective for purifying N-benzyl substituted piperidine amides. ptfarm.pl | |

| Acetone | Used for crystallizing intermediates in fentanyl-related syntheses. nih.gov |

| 2-Propanol | Employed for recrystallizing hydrochloride salts of piperidine amides. google.com | |

Characterization of this compound and Synthetic Intermediates

Following synthesis and purification, the structural confirmation and purity assessment of this compound are established through a combination of spectroscopic methods and elemental analysis.

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be used to confirm the connectivity of atoms. While specific experimental data for this exact compound is not widely published, a predicted spectrum can be derived based on data from analogous structures. nih.govgoogle.com

¹H NMR: The spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons (complex multiplets), the methine and methyl protons of the 2-methylpropanamide group, and a broad signal for the amide N-H proton.

¹³C NMR: The carbon spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group, which typically appears significantly downfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Amide Carbonyl (C=O) | - | ~176-178 |

| Amide N-H | ~7.5-8.5 (broad s) | - |

| Piperidine C4-H | ~3.6-4.0 (m) | ~45-50 |

| Piperidine CH₂ (adjacent to N) | ~2.7-3.0 (m) | ~52-55 |

| Piperidine CH₂ (C2, C6) | ~2.0-2.3 (m) | ~30-35 |

| Ethyl N-CH₂ | ~2.4-2.6 (q) | ~50-53 |

| Ethyl CH₃ | ~1.0-1.2 (t) | ~11-13 |

| Isobutyryl CH | ~2.3-2.5 (septet) | ~35-38 |

| Isobutyryl CH₃ | ~1.1-1.3 (d) | ~19-21 |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the secondary amide and the saturated alkyl groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| N-H Stretch | 3350-3250 | Secondary amide, typically a single sharp band | nist.gov |

| C-H Stretch | 3000-2850 | Aliphatic (ethyl, piperidine, isobutyryl) | nist.gov |

| C=O Stretch (Amide I) | 1680-1630 | Strong absorption characteristic of secondary amides | nist.gov |

| N-H Bend (Amide II) | 1570-1515 | Bending vibration of the N-H bond | nist.gov |

UV-Visible (UV-Vis) Spectroscopy this compound lacks significant chromophores (i.e., conjugated π systems). Therefore, it is not expected to exhibit strong absorption in the UV-Visible range (200-800 nm). This technique would primarily be useful for detecting any aromatic impurities if present.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which confirms the molecular weight and can help in structural elucidation. For this compound (molecular formula C₁₂H₂₄N₂O), the exact molecular weight is 212.1889 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 213.1967. nih.gov

Table 5: Predicted Mass Spectrometry Data

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O | - |

| Monoisotopic Mass | 212.1889 u | Calculated exact mass |

| Expected Ion Peak (ESI) | m/z 213.1967 | [M+H]⁺ |

| Potential Fragments | Cleavage of the ethyl group from the piperidine nitrogen; fragmentation of the amide bond. | |

Elemental Analysis for Purity and Composition

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to assess the purity of the sample. rsc.org

Table 6: Theoretical Elemental Composition of this compound (C₁₂H₂₄N₂O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 67.87 |

| Hydrogen | H | 1.008 | 24 | 24.192 | 11.39 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.20 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.54 |

| Total | | | | 212.337 | 100.00 |

Structure Activity Relationship Sar Studies of N 1 Ethylpiperidin 4 Yl 2 Methylpropanamide Analogs

Systematic Structural Modifications of the Piperidine (B6355638) Ring

The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern significantly influences pharmacological activity. mdpi.com In the context of N-(1-ethylpiperidin-4-yl)-2-methylpropanamide analogs, modifications to this ring are a key area of SAR studies. Research on related piperidine derivatives has shown that altering the substituents on the piperidine ring can drastically change the compound's binding affinity and functional activity at various receptors.

For instance, in a series of 4-phenylpiperidines and 4-phenylpiperazines, the position and physicochemical properties of substituents on an aromatic ring attached at the 4-position of the piperidine were found to be critical for their effects on the dopaminergic system. nih.gov While this compound does not have a phenyl ring directly on the piperidine, this highlights the sensitivity of the 4-position to substitution. Studies on other piperidine derivatives have explored replacing or substituting this core, leading to varied outcomes in biological activity, demonstrating the importance of the ring's integrity and substitution pattern for target engagement. nih.gov

Research into a series of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives as 5-HT4 receptor agonists also underscores the importance of the piperidine moiety. Modifications on this ring system were integral to modulating both the desired agonist activity and off-target effects. nih.gov

Variations in the Amide Moiety and Alkyl Substituents

In studies of related N-(1-benzylpiperidin-4-yl)phenylacetamide analogs, substitutions on the phenylacetamide portion were examined. nih.gov It was found that electron-donating groups like OH, OMe, or NH2 resulted in moderate affinity for sigma-1 receptors and weak affinity for sigma-2 receptors. nih.gov Conversely, halogen substitutions generally maintained sigma-1 affinity while increasing sigma-2 affinity. nih.gov Replacing the phenyl ring of the acetamide (B32628) moiety with other aromatic systems like thiophene (B33073) or naphthyl had no significant effect on sigma-1 receptor affinity, but replacement with imidazole (B134444) or pyridyl rings led to a substantial loss in affinity. nih.gov

Further studies on different classes of piperidine-based compounds have shown that modifying the amide portion, for example by creating sulfonamides or ureas, can maintain selectivity for certain targets despite significant changes in basicity and topology. nih.gov This suggests that while the amide bond is important, there is tolerance for structural diversity in this region, allowing for fine-tuning of pharmacological properties.

Table 1: Impact of Amide Moiety Modifications on Receptor Affinity in Phenylacetamide Analogs Note: This table is based on data from analogs of N-(1-benzylpiperidin-4-yl)phenylacetamide, a structurally related compound.

| Modification on Phenylacetamide Ring | Effect on Sigma-1 Receptor Affinity | Effect on Sigma-2 Receptor Affinity |

| Unsubstituted | High | Low-Moderate |

| 3-position Halogen (Cl, Br, F) | High | Increased |

| 3-position NO2 | High | Increased |

| 3-position OMe | High | Increased |

| Electron-donating groups (OH, OMe, NH2) | Moderate | Weak / Negligible |

| Replacement of Phenyl with Thiophene | No significant effect | Not specified |

| Replacement of Phenyl with Naphthyl | No significant effect | Not specified |

| Replacement of Phenyl with Imidazole | >60-fold loss | No significant affinity |

| Replacement of Phenyl with Pyridyl | >60-fold loss | No significant affinity |

Impact of N-Ethyl Substitution on Molecular Recognition

The substituent on the piperidine nitrogen plays a pivotal role in how the molecule is recognized by its biological target. In this compound, this is an ethyl group. The size, shape, and basicity of this N-substituent are critical determinants of binding affinity.

Computational Approaches in SAR Elucidation

To better understand and predict the effects of structural modifications, computational methods are increasingly employed. These approaches can provide insights into the underlying physicochemical properties that drive biological activity.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors that quantify physicochemical properties (e.g., hydrophobicity, electronics, sterics), a predictive model can be built. wu.ac.th

For series of piperidine derivatives, QSAR studies have been successfully applied. In an analysis of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies were used to examine the influence of substitutions on the phenylacetamide ring on binding at sigma receptors. nih.gov Similarly, 3D-QSAR techniques like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) have been performed on 3-(4-benzylpiperidin-1-yl)propylamine congeners to understand their binding affinity for the CCR5 receptor. nih.gov These models can help identify which properties, such as relative negative charge or hydrophobicity, are most important for activity in specific regions of the molecule. nih.gov For a series of mono-substituted 4-phenylpiperidines, QSAR models were developed using partial least square (PLS) regression to investigate how structural properties affect in vivo responses, providing a comprehensive understanding of the biological effects. nih.gov

To enhance the predictive power of QSAR models, descriptors derived from quantum chemical calculations are often used. researchgate.net These descriptors can more accurately represent the electronic structure of a molecule compared to empirical or 2D descriptors. ucsb.edu

Quantum chemical descriptors include properties such as:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to a molecule's ability to donate or accept electrons, which is crucial for reactivity and intermolecular interactions. ucsb.edu

Molecular dipole moment: This describes the polarity of the molecule, which influences its interactions with polar residues in a binding site.

Atomic charges: The distribution of charge across the atoms of a molecule can pinpoint regions important for electrostatic interactions.

Polarizability: This describes how easily the electron cloud of a molecule can be distorted by an electric field, which is important for induced-fit interactions with a receptor. ucsb.edu

In a QSAR study on compounds with anticonvulsant activity, descriptors such as the HOMO-LUMO energy gap, the electrophilicity index, and the anisotropy of the polarizability were found to be influential. researchgate.net These quantum-derived parameters provide a more detailed and physically relevant description of the molecular properties governing biological activity, leading to more robust and predictive QSAR models. researchgate.netresearchgate.net

Table 2: Common Quantum Chemical Descriptors Used in QSAR

| Descriptor | Description | Relevance to Molecular Recognition |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons (nucleophilicity). ucsb.edu |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons (electrophilicity). ucsb.edu |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment | Measure of the overall polarity of the molecule | Important for electrostatic interactions with the target protein. researchgate.net |

| Polarizability | Ease of distortion of the electron cloud by an electric field | Influences London dispersion forces and induced-fit binding. ucsb.edu |

| Electrophilicity Index | A measure of the global electrophilic nature of a molecule | Quantifies the ability to accept electrons. researchgate.net |

Molecular Pharmacology and Biochemical Interactions of N 1 Ethylpiperidin 4 Yl 2 Methylpropanamide

Investigation of Target Engagement and Molecular Recognition

Receptor Binding Affinity Studies (e.g., NK1 Receptor Antagonism)

The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P. drugs.comdrugbank.com Antagonists of the NK1 receptor have been investigated for their potential therapeutic applications, including antiemetic and antidepressant effects. wikipedia.orgpatsnap.com The binding affinity of a compound for the NK1 receptor is a critical measure of its potential to act as an antagonist. This is typically determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is quantified. While numerous compounds have been evaluated for their NK1 receptor antagonistic activity, specific binding affinity data for N-(1-ethylpiperidin-4-yl)-2-methylpropanamide is not available in the reviewed scientific literature. Studies on other piperidine-containing compounds have demonstrated potent inhibition of Substance P-induced contractions in isolated tissues like the guinea pig ileum, with IC50 values in the nanomolar range, indicating high receptor affinity. nih.gov

Enzyme Inhibition Kinetics and Mechanisms (e.g., Leishmania NMT, PI3K)

Leishmania N-Myristoyltransferase (NMT) Inhibition: N-myristoyltransferase is an enzyme crucial for the survival of various organisms, including the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govnih.gov NMT catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of numerous proteins, a modification essential for their function and localization. nih.gov As such, NMT is considered a promising drug target for the development of new anti-leishmanial therapies. nih.govresearchgate.netrsc.org The inhibitory activity of compounds against Leishmania NMT is assessed through enzymatic assays that measure the reduction in NMT catalytic activity. While extensive research has focused on identifying potent NMT inhibitors, specific kinetic data or inhibition mechanisms for this compound have not been reported.

Phosphoinositide 3-kinase (PI3K) Inhibition: The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in crucial cellular signaling pathways that regulate cell growth, proliferation, differentiation, motility, and survival. nih.gov The PI3K signaling pathway is frequently dysregulated in various diseases, including cancer, making it an important target for therapeutic intervention. The inhibitory potential of a compound against PI3K is determined by its ability to block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). Despite the significant interest in developing PI3K inhibitors, there is no published data on the inhibitory activity or kinetics of this compound against any PI3K isoforms.

Cellular Mechanism of Action Studies

Modulation of Intracellular Signaling Pathways (e.g., Inositol (B14025) Monophosphate Formation, cAMP-response Element-binding Protein Phosphorylation)

Inositol Monophosphate Formation: The formation of inositol phosphates is a key event in intracellular signaling, initiated by the activation of phospholipase C (PLC), which hydrolyzes PIP2 into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.gov IP3 can be metabolized to various inositol phosphates, and the accumulation of total inositol phosphates, often measured as inositol monophosphate after inhibition of its degradation, serves as an indicator of Gq-coupled GPCR activation. nih.govnih.gov There is currently no available research detailing the effects of this compound on inositol monophosphate formation.

cAMP-response Element-binding Protein (CREB) Phosphorylation: Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a wide array of cellular responses. nih.gov Many of its effects are mediated through the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP-response element-binding protein (CREB). Phosphorylated CREB is a transcription factor that regulates the expression of genes involved in a multitude of cellular processes. The modulation of CREB phosphorylation is a common method to assess the impact of a compound on cAMP-mediated signaling pathways. nih.gov However, studies investigating the influence of this compound on CREB phosphorylation have not been documented.

Receptor-Mediated Functional Assays in Isolated Tissues (e.g., Guinea Pig Ileum for Antihistaminic/Anticholinergic Activity)

The isolated guinea pig ileum preparation is a classical pharmacological tool used to investigate the effects of substances on smooth muscle contraction and to characterize their potential antihistaminic and anticholinergic properties. benthamopenarchives.comnih.gov The tissue contains histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors, and the contractile responses to agonists like histamine and acetylcholine can be measured. nih.govnih.gov Antagonists will inhibit these contractions in a concentration-dependent manner, allowing for the determination of their potency. benthamopenarchives.comnih.govresearchgate.net Despite the utility of this assay, there are no published findings on the antihistaminic or anticholinergic activity of this compound in the guinea pig ileum model.

In Vitro Protease Inhibition Assays

Proteases are enzymes that catalyze the breakdown of proteins and play essential roles in countless physiological and pathological processes. nih.gov The inhibition of specific proteases is a key strategy in the treatment of various diseases. nih.gov In vitro protease inhibition assays are used to screen for and characterize the activity of potential inhibitors. These assays typically involve incubating the target protease with a specific substrate that produces a detectable signal upon cleavage, and then measuring the reduction in signal in the presence of the test compound. nih.gov A review of the scientific literature indicates that this compound has not been evaluated in in vitro protease inhibition assays against common classes of proteases.

Characterization of this compound as a Pharmacological Tool

Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information regarding the pharmacological characterization and use of this compound as a research tool. While the chemical structure suggests potential activity at various receptor and enzyme systems, specific studies detailing its molecular interactions are not present in the accessible scientific domain. The following sections outline the standard methodologies for characterizing such a compound, while noting the absence of specific data for this compound.

Use in Ligand-Binding Assays and Target Validation

Ligand-binding assays are a fundamental technique in pharmacology to determine the affinity of a compound for a specific biological target, such as a receptor or an enzyme. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target. A test compound, in this case, this compound, would be introduced at varying concentrations to compete with the radiolabeled ligand for binding. The extent to which the test compound displaces the radiolabeled ligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For this compound, there are no published studies that have utilized this compound in ligand-binding assays. Consequently, its binding affinity and selectivity profile for any biological target remain uncharacterized. Target validation, the process of demonstrating that a specific biological target is involved in a disease process and can be modulated by a drug, has therefore not been performed for this compound.

To illustrate the type of data that would be generated from such studies, a hypothetical data table is presented below. It is crucial to understand that this table is for illustrative purposes only and does not represent real experimental data for this compound.

| Target Receptor/Enzyme | Radioligand Used | Binding Affinity (Ki) of this compound (Hypothetical) | Reference |

|---|---|---|---|

| Hypothetical Receptor A | [³H]-Ligand X | Data Not Available | N/A |

| Hypothetical Enzyme B | [¹⁴C]-Inhibitor Y | Data Not Available | N/A |

Development of Radiolabeled Analogs for Receptor/Enzyme Characterization

The development of radiolabeled analogs of a compound is a key step in its use as a pharmacological tool. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the chemical structure of this compound, researchers could directly study its binding to tissues and cells. These radiolabeled analogs are instrumental in techniques like autoradiography, which visualizes the distribution and density of target receptors or enzymes in tissue sections, and in saturation binding assays to determine the total number of binding sites (Bmax).

A review of the scientific literature indicates that no radiolabeled analogs of this compound have been synthesized or used in receptor or enzyme characterization studies. The process would typically involve a multi-step chemical synthesis to introduce the radioisotope at a position that does not interfere with the compound's biological activity.

The following table provides a hypothetical overview of potential radiolabeled analogs and their applications, emphasizing that this is a conceptual framework due to the absence of actual research on this compound.

| Radiolabeled Analog (Hypothetical) | Isotope | Potential Application | Status |

|---|---|---|---|

| [³H]-N-(1-ethylpiperidin-4-yl)-2-methylpropanamide | Tritium (³H) | In vitro binding assays, autoradiography | Not Developed |

| [¹⁴C]-N-(1-ethylpiperidin-4-yl)-2-methylpropanamide | Carbon-14 (¹⁴C) | In vitro and in vivo metabolic studies | Not Developed |

Computational Chemistry and Molecular Modeling of N 1 Ethylpiperidin 4 Yl 2 Methylpropanamide

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is critical for understanding the three-dimensional structure of a molecule, which dictates its interaction with biological macromolecules. N-(1-ethylpiperidin-4-yl)-2-methylpropanamide possesses significant flexibility due to its rotatable bonds, particularly within the ethyl and isobutyramide (B147143) groups, and the inherent flexibility of the piperidine (B6355638) ring.

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time, providing a dynamic picture of its behavior in a simulated physiological environment (e.g., solvated in water). An MD simulation for this compound would typically be run for hundreds of nanoseconds to ensure adequate sampling of its conformational space. The stability of the simulation is assessed by monitoring parameters like the Root-Mean-Square Deviation (RMSD) of the molecule's backbone atoms from their initial position. A stable trajectory is indicated by the RMSD values reaching a plateau.

Further analysis involves calculating the Root-Mean-Square Fluctuation (RMSF) for each atom to identify the most flexible regions of the molecule. For this compound, higher RMSF values would be expected for the terminal atoms of the ethyl and isobutyryl groups, while the piperidine ring would exhibit more constrained fluctuations. The Radius of Gyration (Rg) is another key parameter, indicating the compactness of the molecule's conformation over the simulation time. Analysis of the piperidine ring conformation, which typically adopts chair, boat, or twist-boat forms, is also crucial, as this can significantly influence binding to a target protein.

Table 1: Representative Molecular Dynamics Simulation Parameters

| Parameter | Typical Value | Significance |

|---|---|---|

| Simulation Time | 200 ns | Duration of the simulation to observe molecular motion. |

| RMSD (Backbone) | 1.5 ± 0.3 Å | Measures the average deviation from the initial structure, indicating conformational stability. |

| RMSF (Terminal Methyls) | 3.0 ± 0.5 Å | Quantifies atomic fluctuations, highlighting flexible regions of the molecule. |

| Radius of Gyration (Rg) | 4.2 ± 0.2 Å | Indicates the overall compactness of the molecular structure during the simulation. |

Ligand-Protein Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in structure-based drug design for both identifying potential biological targets and predicting the binding mode of a compound at an atomic level.

For this compound, a docking-based virtual screening campaign could be performed against a library of protein structures to identify potential targets. The process involves placing the ligand into the binding site of each protein and evaluating the interaction using a scoring function, which estimates the binding affinity, typically in kcal/mol. Proteins that yield favorable docking scores are considered potential hits.

Once a target is identified, detailed docking studies are performed to predict the precise binding mode. This analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the amide group in this compound could act as a hydrogen bond donor and acceptor, while the ethylpiperidine and isobutyryl moieties could form hydrophobic interactions within the target's binding pocket. Understanding these interactions is fundamental for explaining the compound's activity and guiding further optimization.

Table 2: Hypothetical Ligand-Protein Docking Results

| Potential Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Kinase A | 1XYZ | -8.5 | LEU83, VAL35 (Hydrophobic), ASP184 (H-Bond) |

| Protease B | 2ABC | -7.9 | PHE41, TRP102 (Hydrophobic), GLN121 (H-Bond) |

| GPCR C | 3DEF | -9.1 | ILE112, VAL190 (Hydrophobic), SER193 (H-Bond) |

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. DFT calculations provide a range of quantum chemical descriptors that are valuable for understanding a molecule's intrinsic properties.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. The MEP map identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, which are crucial for predicting non-covalent interactions and sites of potential metabolic activity. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential, while the hydrogen on the amide nitrogen would be a site of positive potential.

Table 3: Calculated Quantum Chemical Descriptors (DFT/B3LYP/6-31G*)

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

Virtual Screening Methodologies for Analog Discovery

Virtual screening (VS) is a computational strategy used to search large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. This approach is highly effective for discovering novel analogs of a lead compound like this compound. VS can be broadly categorized into ligand-based and structure-based methods.

Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules. A common LBVS method is similarity searching, where databases are screened for compounds that are structurally similar to the lead compound based on 2D fingerprints or 3D shape. Another powerful LBVS technique is pharmacophore screening, which uses a 3D arrangement of essential chemical features (a pharmacophore model) as a query to find diverse structures that match these features.

Structure-based virtual screening (SBVS), on the other hand, utilizes the 3D structure of the target protein. It involves docking millions of compounds from a database into the target's binding site and ranking them based on their predicted binding affinity. This method can identify novel chemical scaffolds that are structurally distinct from the initial lead but fit well within the target's active site. A hybrid approach, combining both ligand-based pre-filtering and structure-based docking, is often employed to enhance the efficiency and success rate of hit identification.

Table 4: Representative Virtual Screening Hit List for Analog Discovery

| Compound ID | Screening Method | Similarity Score (Tanimoto) | Docking Score (kcal/mol) | Pharmacophore Fit |

|---|---|---|---|---|

| ZINC12345 | Ligand-Based | 0.85 | N/A | 4/5 |

| CHEMBL67890 | Structure-Based | 0.62 | -9.8 | N/A |

| PUBCHEM11223 | Hybrid | 0.78 | -9.5 | 5/5 |

| MAYBRIDGE44556 | Structure-Based | 0.55 | -10.1 | N/A |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) necessary for biological activity. A pharmacophore model for this compound can be generated based on its structure and predicted binding mode from docking studies. This model would likely include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide N-H), a positive ionizable feature (the piperidine nitrogen), and one or more hydrophobic regions (the isobutyryl and ethyl groups).

Once a pharmacophore model is established, it serves as a guide for lead optimization. The goal of lead optimization is to systematically modify the lead compound to improve properties such as potency, selectivity, and pharmacokinetic profile. Computational strategies play a pivotal role in this iterative process. For example, new analogs can be designed in silico by modifying the lead structure to better match the pharmacophore model or to introduce new interactions with the target protein. These virtual analogs are then evaluated using docking and other computational tools before being selected for chemical synthesis, thereby saving significant time and resources. This cycle of design, computational evaluation, synthesis, and testing is repeated to produce a highly optimized clinical candidate.

Table 5: Example Pharmacophore Model Features

| Feature Type | Location on Molecule | Geometric Constraint (Radius) | Importance |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | 1.5 Å | Essential for interaction with donor residues in the target. |

| Hydrogen Bond Donor (HBD) | Amide N-H | 1.5 Å | Crucial for anchoring the ligand in the binding pocket. |

| Positive Ionizable (PI) | Piperidine Nitrogen | 1.8 Å | Potential for salt-bridge formation with acidic residues. |

| Hydrophobic (HY) | Isobutyl Group | 2.0 Å | Occupies a hydrophobic pocket in the target protein. |

Preclinical Research in Animal Models Mechanistic and Pharmacodynamic Focus

Investigation of Neurochemical Modulation in Specific Brain Regions

There is currently no available data from preclinical animal models that investigates the effects of N-(1-ethylpiperidin-4-yl)-2-methylpropanamide on the modulation of neurochemicals in specific brain regions. Studies measuring neurotransmitter levels, such as dopamine, serotonin, or norepinephrine, or their metabolites in areas like the prefrontal cortex, hippocampus, striatum, or amygdala following administration of this compound have not been identified in the public domain.

Analysis of Neurotransmission Pathway Modulation (e.g., Acetylcholine (B1216132) Release)

Similarly, there is a lack of research on the influence of this compound on the modulation of neurotransmission pathways. Specifically, no studies were found that examined its effect on acetylcholine release or the activity of other key neurotransmitter systems. The piperidine (B6355638) structure is present in many compounds that do interact with the cholinergic system, but this is not a confirmation of activity for this specific molecule.

Pharmacodynamic Studies for Target Engagement and Pathway Modulation In Vivo

Pharmacodynamic studies designed to confirm the engagement of this compound with its putative biological target(s) and the subsequent modulation of downstream pathways in a living organism have not been reported. Techniques such as positron emission tomography (PET) imaging with a radiolabeled form of the compound or ex vivo receptor binding assays following in vivo administration would be necessary to determine target engagement, but this data is not currently available.

Advanced Analytical Methods for Research on N 1 Ethylpiperidin 4 Yl 2 Methylpropanamide

Chromatographic Techniques for Purity Assessment and Isolation of Metabolites (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for isolating metabolites for further study. nih.govrjptonline.org Its high resolving power allows for the separation of the main compound from closely related impurities and degradation products.

For purity assessment of N-(1-ethylpiperidin-4-yl)-2-methylpropanamide, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, starting with a high percentage of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile), can effectively separate compounds with a range of polarities. chromatographyonline.com The inclusion of a modifier like formic acid in the mobile phase helps to ensure sharp, symmetrical peaks by protonating the basic nitrogen atoms in the piperidine (B6355638) ring. Detection is commonly performed using a UV detector, as the amide bond provides a chromophore.

When investigating the metabolism of this compound, HPLC is crucial for separating potential metabolites from the parent drug in biological matrices. chromatographyonline.com Preparative HPLC, which uses larger columns and higher flow rates, can be utilized to isolate these metabolites in sufficient quantities for subsequent structural identification by techniques like mass spectrometry and NMR. rjptonline.org

Hypothetical HPLC Separation Data

| Compound | Potential Identity | Retention Time (min) |

|---|---|---|

| 1 | This compound (Parent) | 15.2 |

| 2 | N-(piperidin-4-yl)-2-methylpropanamide (N-de-ethylated metabolite) | 12.5 |

| 3 | N-(1-(2-hydroxyethyl)piperidin-4-yl)-2-methylpropanamide (Hydroxylated metabolite) | 13.8 |

This interactive table presents hypothetical data for illustrative purposes.

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound and its impurities with high confidence. nih.gov Techniques like Electrospray Ionization (ESI) are often coupled with HRMS analyzers such as Time-of-Flight (TOF) or Orbitrap to obtain highly accurate mass measurements, typically with an error of less than 5 ppm. shimadzu.com This level of accuracy allows for the confident assignment of a unique molecular formula. nih.gov

For this compound, HRMS can confirm its elemental composition (C₁₂H₂₄N₂O). It is also instrumental in impurity profiling, which involves the detection and identification of process-related impurities or degradation products. ijsdr.org Even trace amounts of these undesirable compounds can be detected and their molecular formulas determined. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the parent ion. nih.gov By analyzing the fragmentation pattern of the protonated molecule [M+H]⁺, researchers can deduce the connectivity of atoms within the molecule. Common fragmentation pathways for this compound would likely involve cleavage of the amide bond and fragmentation of the piperidine ring, providing definitive structural confirmation.

Hypothetical HRMS Data for Impurity Profiling

| m/z (Observed) | Molecular Formula | Putative Identity | Mass Error (ppm) |

|---|---|---|---|

| 213.1961 | C₁₂H₂₅N₂O⁺ | [M+H]⁺ of Parent Compound | 0.8 |

| 185.1648 | C₁₀H₂₁N₂O⁺ | [M+H]⁺ of N-de-ethylated Impurity | 1.1 |

| 229.1910 | C₁₂H₂₅N₂O₂⁺ | [M+H]⁺ of N-Oxide Degradant | -1.3 |

This interactive table presents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules in solution. ipb.pt It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, one-dimensional ¹H and ¹³C NMR spectra would confirm the presence of all expected functional groups, including the ethyl group, the isobutyryl group, and the piperidine ring. The chemical shifts and coupling constants of the signals provide key structural information.

Two-dimensional (2D) NMR experiments are essential for complete structural assignment.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity within the ethyl and isobutyryl fragments and through the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, establishing the connection between the isobutyryl group and the piperidine nitrogen.

NMR is also a primary tool for conformational analysis. auremn.org.br The piperidine ring of this compound exists in a dynamic equilibrium between two chair conformations. Variable-temperature NMR studies can be used to study this interconversion. unibas.it At low temperatures, the exchange may be slowed enough to observe separate signals for axial and equatorial protons. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing insights into the preferred conformation and the stereochemical relationship of the substituents on the piperidine ring. ipb.pt

Hypothetical ¹H NMR Chemical Shift Assignments

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isobutyryl-CH | 2.5-2.7 | septet |

| Isobutyryl-CH₃ | 1.10 | doublet |

| Ethyl-CH₂ | 2.45 | quartet |

| Ethyl-CH₃ | 1.05 | triplet |

| Piperidine-H4 | 3.8-4.0 | multiplet |

| Piperidine-H2/6 (axial) | 2.8-3.0 | multiplet |

| Piperidine-H2/6 (equatorial) | 2.0-2.2 | multiplet |

| Piperidine-H3/5 (axial) | 1.8-1.9 | multiplet |

This interactive table presents hypothetical data for illustrative purposes.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(piperidin-4-yl)-2-methylpropanamide |

| N-(1-(2-hydroxyethyl)piperidin-4-yl)-2-methylpropanamide |

| N-(1-ethyl-3-hydroxypiperidin-4-yl)-2-methylpropanamide |

| Acetonitrile |

Q & A

Q. What are the established synthetic routes for N-(1-ethylpiperidin-4-yl)-2-methylpropanamide, and what coupling reagents are optimal for its amide bond formation?

Methodological Answer: The synthesis of amide-containing compounds like This compound typically involves coupling a carboxylic acid derivative (e.g., 2-methylpropanoic acid) with a substituted piperidine amine. Key steps include:

- Reagent Selection : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF (dimethylformamide) with a base such as diisopropylethylamine (DIPEA) to activate the carboxyl group .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures purity. Yield optimization may require adjusting stoichiometry or reaction time .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify the presence of the ethylpiperidine moiety (e.g., δ ~2.5–3.5 ppm for piperidine protons) and the 2-methylpropanamide group (δ ~1.2–1.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) matching the molecular formula (C₁₁H₂₂N₂O) .

- Chromatography : Thin-layer chromatography (TLC) with Rf values or HPLC retention times can assess purity. A single spot/peak indicates minimal impurities .

Q. What are the recommended storage conditions and handling precautions for this compound in laboratory settings?

Methodological Answer:

- Storage : Store in a cool, dry environment (e.g., 2–8°C) in airtight containers to prevent hydrolysis or oxidation. Desiccants may be used for hygroscopic batches .

- Handling : Use standard laboratory PPE (gloves, goggles). While no specific GHS hazards are reported for structurally similar piperidine amides, avoid inhalation/ingestion and work in a fume hood .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for this compound derivatives in modulating biological targets such as kinases or GPCRs?

Methodological Answer:

- Piperidine Substitution : The ethyl group at position 1 of the piperidine ring enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets .

- Amide Modifications : Replacing the 2-methylpropanamide group with bulkier substituents (e.g., phenoxyacetamide) can alter binding affinity to GPCRs like MCHR1 or kinase domains .

- Case Study : Analogous compounds (e.g., SNAP 94847) show that piperidine substitution impacts MCHR1 antagonism efficacy in rodent anxiety models .

Q. How does the piperidine ring substitution (e.g., ethyl at position 1) influence the compound’s pharmacokinetic properties and target binding affinity?

Methodological Answer:

- Pharmacokinetics : The ethyl group increases metabolic stability by reducing cytochrome P450-mediated oxidation. In vivo studies in mice show prolonged half-life (~4–6 hours) compared to methyl-substituted analogs .

- Binding Affinity : Molecular docking simulations suggest the ethyl group occupies a hydrophobic pocket in kinase targets (e.g., RAF kinase), improving inhibitory potency (IC₅₀ < 100 nM in crystallographic studies) .

Q. What experimental models (e.g., in vitro kinase assays, rodent behavioral tests) are appropriate for evaluating the pharmacological activity of this compound?

Methodological Answer:

- In Vitro :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure RAF kinase activity .

- GPCR Activity : cAMP accumulation assays (e.g., using HEK293 cells transfected with MCHR1) .

- In Vivo :

- Rodent Models : For CNS applications, employ forced swim tests (FST) or elevated plus maze (EPM) to assess antidepressant/anxiolytic effects. Dosing regimens (e.g., 10–30 mg/kg, i.p.) should account for pharmacokinetic profiles .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies involving this compound?

Methodological Answer:

- Metabolic Stability : Assess liver microsomal stability (e.g., human/rat S9 fractions) to identify rapid metabolism that may reduce in vivo efficacy .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) may limit target engagement .

- Formulation Adjustments : Improve bioavailability via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.